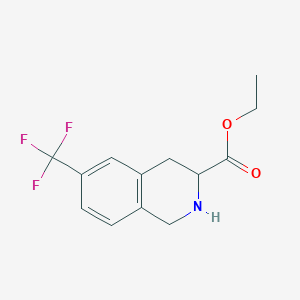![molecular formula C9H15NO B13119416 6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
6-Azaspiro[3.6]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.6]decan-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single nitrogen atom. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional structures and inherent rigidity. The presence of a nitrogen atom in the spiro center makes it a heterocyclic compound, which can exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.6]decan-7-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing both a nitrogen and a carbonyl group. The reaction conditions often include the use of a strong base to deprotonate the nitrogen, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization process is also common.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.6]decan-7-one can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the spirocyclic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Azaspiro[3.6]decan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.6]decan-7-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design. The nitrogen atom in the spiro center can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-chlorospiro[4.5]decan-7-ol
- 1-Bromo-3-chlorospiro[3.6]decan-7-ol
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6-Azaspiro[3.6]decan-7-one is unique due to its specific ring size and the presence of a nitrogen atom in the spiro center. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. The rigidity and three-dimensional nature of the spirocyclic structure can enhance the compound’s stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6-azaspiro[3.6]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-3-1-4-9(7-10-8)5-2-6-9/h1-7H2,(H,10,11) |
InChI Key |
BQACZFLSXUCBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC2(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


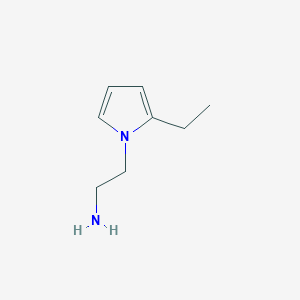
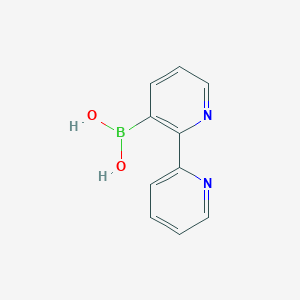
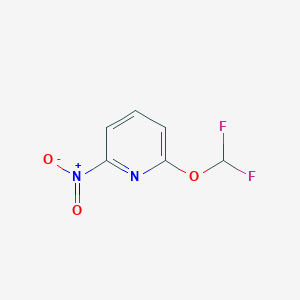
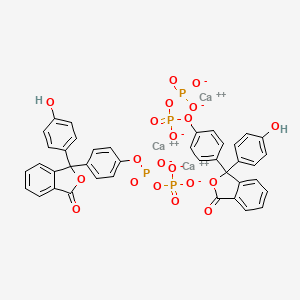
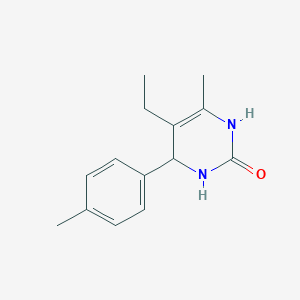

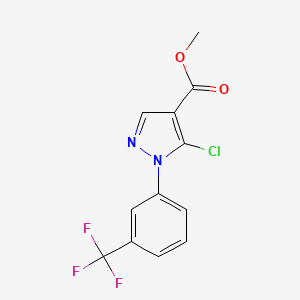

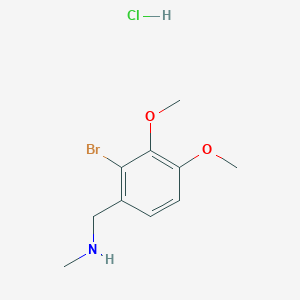
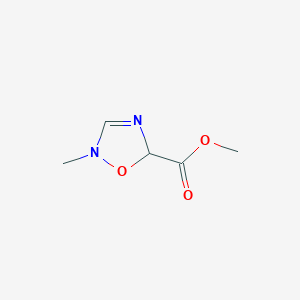
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)

